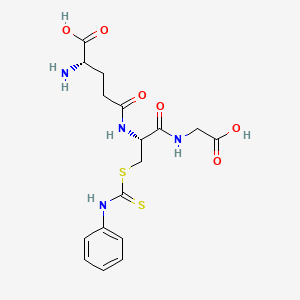
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol is a complex organic compound with a specific stereochemistry. This compound is characterized by its oxane ring structure, which is substituted with a phenylmethoxy group and three hydroxyl groups. The stereochemistry of the compound is crucial for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol typically involves multiple steps to ensure the correct stereochemistry. One common method involves the protection of hydroxyl groups, followed by the introduction of the phenylmethoxy group through nucleophilic substitution. The final steps often include deprotection and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol involves its interaction with specific molecular targets. The hydroxyl groups and the phenylmethoxy group play crucial roles in binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal: This compound shares a similar hydroxyl group arrangement but lacks the phenylmethoxy group.
(2S,3S,4R,5R)-5-(Acetoxymethyl)-2’,5’-dimethyl-2,3,4,5-tetrahydro-2,3’-bifuran-3,4-diyl diacetate: This compound has a similar oxane ring structure but different substituents.
Uniqueness
The uniqueness of (2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol lies in its specific stereochemistry and the presence of the phenylmethoxy group
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-2-phenylmethoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10-,11+,12+/m1/s1 |
InChI Key |
XUGMDBJXWCFLRQ-WYUUTHIRSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@H](O1)OCC2=CC=CC=C2)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[({E})-2-amino-2-chloro-1-cyanovinyl]imino}malononitrile](/img/structure/B12351002.png)



![1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12351038.png)

![5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12351047.png)
![[[2,2'-(1,2-Dimethyl-1,2-ethanediylidene)bis[N-methylhydrazinecarbothioamidato]]] copper](/img/structure/B12351055.png)





